1-(Cyclopropylidenemethyl)-2-methylbenzene
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Overview
Description
1-(Cyclopropylidenemethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropylidenemethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylidenemethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a catalyst can yield the desired cyclopropylidene derivative. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylidenemethyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylidene ketones or carboxylic acids.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic hydrocarbons.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methylbenzene involves its interaction with various molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.
Methylbenzene (Toluene): Similar aromatic ring but lacks the cyclopropylidene group.
Cyclopropylmethylbenzene: Similar structure but with a different substitution pattern.
Uniqueness
1-(Cyclopropylidenemethyl)-2-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring
Properties
CAS No. |
881013-16-7 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-4-2-3-5-11(9)8-10-6-7-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
GGGZGZUCYVZOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2CC2 |
Origin of Product |
United States |
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